![molecular formula C30H37N7O2 B611892 YKL-06-061 CAS No. 2172617-15-9](/img/structure/B611892.png)
YKL-06-061
Übersicht
Beschreibung
YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .
Molecular Structure Analysis
The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .Physical And Chemical Properties Analysis
YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .Wissenschaftliche Forschungsanwendungen
Inhibition of Salt-Inducible Kinases (SIKs)
YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM/1.77 nM/20.5 nM for SIK1/2/3, respectively . This makes it a valuable tool for studying the role of SIKs in various biological processes .
Cellular Profiling
YKL-06-061 has been used in cellular profiling studies. It has been found to dose-dependently upregulate mRNA levels of MITF and TRPM1 in vitro . This suggests that it could be used to study the regulation of these genes .
Pharmacodynamics
YKL-06-061 has demonstrated significant pharmacodynamic effects. For example, it induced significant pigmentation after 8 days of topical treatment of human skin explants . This suggests potential applications in dermatology and cosmetic science .
Epilepsy Research
Blocking salt-inducible kinases with YKL-06-061 has been shown to prevent PTZ-induced seizures in mice . This suggests that YKL-06-061 could be a valuable tool in epilepsy research .
Neurological Disease Research
Given its effect on preventing PTZ-induced seizures, YKL-06-061 could also be used in broader neurological disease research. For instance, it could be used to study diseases where SIK mutations have been identified .
Drug Development
Due to its potent inhibition of SIKs and its demonstrated effects in cellular profiling and pharmacodynamics, YKL-06-061 could potentially be used in drug development. Its effects on gene regulation and seizure prevention suggest potential therapeutic applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAXIVNAHMIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132992144 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.